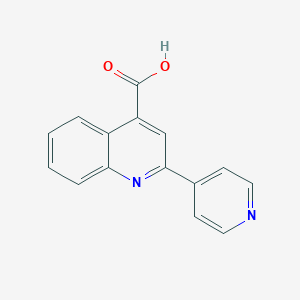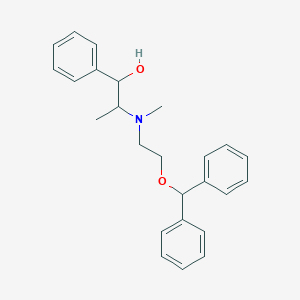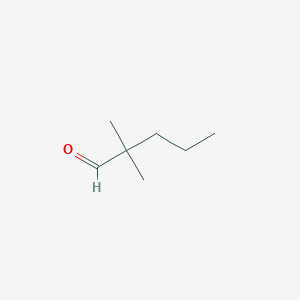
2-(吡啶-4-基)喹啉-4-羧酸
描述
2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a compound that has attracted interest in the scientific community for its potential in various applications, including coordination chemistry and material science. Its structural complexity allows for a wide range of chemical reactions and interactions, making it a subject of extensive research.
Synthesis Analysis
The compound has been synthesized through hydrothermal methods, leading to the formation of metal complexes. These complexes exhibit diverse structures, such as 1D chain structures and 3D supramolecular networks, determined by elemental analyses, IR spectra, and single-crystal X-ray diffraction analysis (Zhang et al., 2016).
Molecular Structure Analysis
Detailed crystal structure analysis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid derivatives has been conducted. The analysis reveals the compound's ability to form hydrogen bonds and aromatic ring stacking interactions, which are crucial for understanding its reactivity and interactions in various chemical contexts (Huang et al., 2010).
Chemical Reactions and Properties
The compound’s versatility in chemical reactions is showcased through its role in synthesizing a range of quinoline derivatives via catalyzed multicomponent reactions. These reactions are notable for their chemo- and regioselectivity, contributing to the compound's utility in organic synthesis (Suresh et al., 2012).
Physical Properties Analysis
The compound's physical properties, such as fluorescence and photoluminescence, have been investigated, revealing its potential in material science applications. These properties are influenced by the molecular structure and the nature of its metal complexes (Twaróg et al., 2020).
Chemical Properties Analysis
Research into the chemical properties of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid focuses on its reactivity and interaction with other molecules. This includes the synthesis of novel compounds through the functionalization of the quinoline and pyridine rings, highlighting the compound’s importance as a building block in organic chemistry (Kasatkina et al., 2021).
科学研究应用
金属配合物的合成与结构评价:已经合成并表征了基于 2-(吡啶-4-基)喹啉-4-羧酸的金属配合物,表现出可用于构建 3D 超分子网络的结构。这些配合物表现出显着的荧光行为和抗菌活性,表明它们在这些领域的潜在应用 (Zhang 等人,2016)。
光致发光配位聚合物的形成:已经报道了 2-(吡啶-4-基)喹啉-4-羧酸在形成铜(II)配位聚合物中的应用。这些聚合物表现出光致发光特性,配体吸收带发生特定位移,表明在光致发光应用中具有潜在用途 (Twaróg 等人,2020)。
晶体结构分析:已经研究了涉及 2-(吡啶-4-基)喹啉-4-羧酸的化合物的晶体结构,揭示了超分子化学中弱非共价相互作用的见解,这对于设计和合成新型材料和药物至关重要 (Huang 等人,2010)。
快速肉眼检测 HCl 的发光开关:已经开发出基于 2-(吡啶-4-基)喹啉-4-羧酸的发光配位聚合物,用于特异性检测 HCl。这证明了其在环境监测中的潜在应用 (Zhang 等人,2015)。
抗真菌活性:包括 2-(吡啶-4-基)喹啉在内的多种 2-吡啶基喹啉对皮肤癣菌表现出活性,对临床上重要的真菌具有广谱作用,表明具有潜在的药物应用 (Kouznetsov 等人,2012)。
用于检测 Cu2+ 的荧光化学传感器:2-(吡啶-4-基)喹啉-4-羧酸的喹啉衍生物已与碳点偶联,以创建用于检测自来水中 Cu2+ 离子的“关闭”荧光化学传感器。这展示了其在环境监测和污染物检测中的应用 (Li 等人,2016)。
属性
IUPAC Name |
2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRRNLSWGROLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161997 | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |
CAS RN |
14228-23-0 | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14228-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ZPK2XZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural features of 2-(pyridin-4-yl)quinoline-4-carboxylic acid in the formation of metal complexes?
A: The 2-(pyridin-4-yl)quinoline-4-carboxylic acid (hereinafter referred to as the ligand) possesses multiple coordination sites due to the presence of nitrogen atoms in both the pyridine and quinoline rings, as well as an oxygen atom in the carboxylic acid group. This characteristic enables the ligand to form stable complexes with various metal ions. [, ] For instance, research demonstrates the ligand's ability to chelate metal ions like Mn(II), Co(II), Cd(II), and Ag(I), forming complexes with diverse structures, from 1D chains to 3D networks. [, ] The extended coordination capability of the ligand, particularly the additional pyridyl nitrogen compared to similar ligands with an arene ring, contributes to the formation of polymeric structures. []
Q2: How does the incorporation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid into metal complexes affect their photoluminescent properties?
A: Research indicates that incorporating the ligand into metal complexes significantly influences their photoluminescent behavior. [] For example, when the ligand coordinates with copper(II) ions, the resulting coordination polymer exhibits photoluminescence with noticeable shifts in the ligand's absorption bands. [] This change is attributed to the metal-ligand interactions and the resulting electronic transitions within the complex. This finding suggests the potential application of these metal complexes in areas like fluorescent sensors or optoelectronic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















